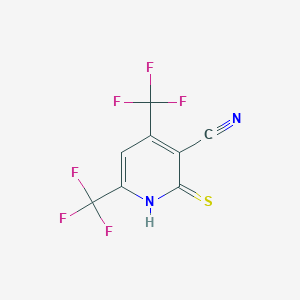
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile is a chemical compound characterized by the presence of trifluoromethyl groups and a thioxopyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the reaction of a suitable pyridine precursor with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxopyridine core to a dihydropyridine derivative.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Applications De Recherche Scientifique
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile involves its interaction with molecular targets through its trifluoromethyl groups and thioxopyridine core. These interactions can influence various biochemical pathways and molecular processes, making the compound a valuable tool for studying chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(trifluoromethyl)-1,3-phenylene diphosphinite: This compound also contains trifluoromethyl groups and is used in catalytic applications.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Another trifluoromethylated compound with applications in materials science.
Uniqueness
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile is unique due to its specific combination of trifluoromethyl groups and a thioxopyridine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Activité Biologique
4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile (CAS No. 265665-03-0) is a heterocyclic compound notable for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H2F6N2S
- Molar Mass : 272.17 g/mol
- CAS Number : 265665-03-0
The compound features a pyridine ring with trifluoromethyl groups that enhance its lipophilicity and biological activity. The presence of a thioxo group contributes to its reactivity and potential pharmacological effects.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in tumor cells, which is crucial for its anticancer properties.
- Enzyme Inhibition : It acts as an inhibitor of specific kinases involved in cancer cell proliferation and survival pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 5.0 | Induction of apoptosis | |
| A375 | 4.5 | CDK inhibition | |
| MCF-7 | 3.8 | Inhibition of VEGF-induced proliferation | |
| HCT116 | 7.2 | Cytotoxicity via cell cycle arrest |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study involving the treatment of A375 melanoma cells indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The observed IC50 value was notably lower than many established chemotherapeutic agents.
- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Propriétés
Formule moléculaire |
C8H2F6N2S |
|---|---|
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
2-sulfanylidene-4,6-bis(trifluoromethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H2F6N2S/c9-7(10,11)4-1-5(8(12,13)14)16-6(17)3(4)2-15/h1H,(H,16,17) |
Clé InChI |
RKAUQBSFXVGRQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=S)C(=C1C(F)(F)F)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















